molecular formula C14H12F3N B2550889 N-Benzyl-2-(trifluoromethyl)aniline CAS No. 852635-14-4

N-Benzyl-2-(trifluoromethyl)aniline

Cat. No.: B2550889
CAS No.: 852635-14-4
M. Wt: 251.252
InChI Key: RRDFEPNBPQBPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyl group attached to an aniline moiety, which is further substituted with a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(trifluoromethyl)aniline typically involves the following steps:

    N-Benzylation of Aniline: Aniline is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylaniline.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Benzyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    N-Benzyl-2-methyl-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-Benzyl-2-chloro-aniline: Contains a chloro group instead of a trifluoromethyl group.

    N-Benzyl-2-fluoro-aniline: Features a fluoro group in place of the trifluoromethyl group.

Uniqueness: N-Benzyl-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDFEPNBPQBPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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